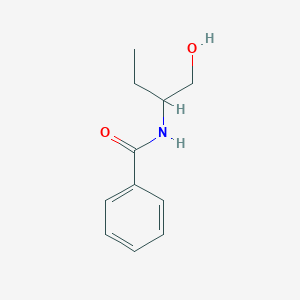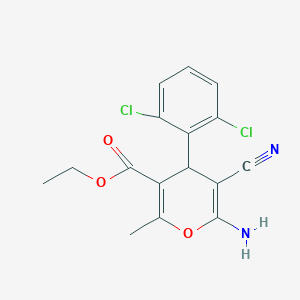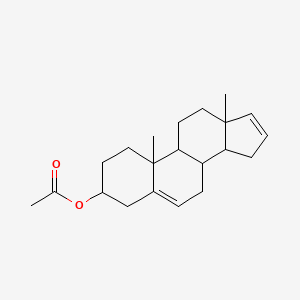
Androsta-5,16-dien-3-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is primarily known for its role as a prodrug of abiraterone, which is used in the treatment of metastatic castration-resistant prostate cancer and metastatic high-risk castration-sensitive prostate cancer . The compound is a potent inhibitor of the enzyme CYP17A1, which is crucial for androgen biosynthesis .
Vorbereitungsmethoden
The synthesis of androsta-5,16-dien-3-yl acetate involves several steps. One common method includes the acetylation of androsta-5,16-dien-3-ol using acetic anhydride in the presence of a base such as triethylamine and a catalyst like 4-dimethylaminopyridine in toluene . Another method involves the palladium-catalyzed cross-coupling of steroidal 17-enol triflate with a pyridyl-containing nucleophilic coupling partner . Industrial production methods often involve similar synthetic routes but are optimized for higher yields and purity.
Analyse Chemischer Reaktionen
Androsta-5,16-dien-3-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form abiraterone, which is the active form used in medical treatments.
Reduction: Reduction reactions can modify the double bonds in the steroid structure.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Androsta-5,16-dien-3-yl acetate has several scientific research applications:
Wirkmechanismus
The mechanism of action of androsta-5,16-dien-3-yl acetate involves its conversion to abiraterone in the body. Abiraterone inhibits the enzyme CYP17A1, which is involved in the production of androgens such as testosterone . By inhibiting this enzyme, the compound reduces androgen levels, which is beneficial in treating prostate cancer .
Vergleich Mit ähnlichen Verbindungen
Androsta-5,16-dien-3-yl acetate is unique due to its potent inhibition of CYP17A1 and its role as a prodrug of abiraterone. Similar compounds include:
17-α-Hydroxy-3,11-dioxo-androsta-1,4-diene-17-beta-carboxylic acid: Another steroidal compound with different functional groups.
Oxandrolone: A synthetic anabolic steroid with a different structure and function.
Galeterone: A compound with a similar mechanism of action but different chemical structure.
These compounds differ in their specific chemical structures and biological activities, highlighting the uniqueness of this compound in its therapeutic applications.
Eigenschaften
CAS-Nummer |
1236-14-2 |
|---|---|
Molekularformel |
C21H30O2 |
Molekulargewicht |
314.5 g/mol |
IUPAC-Name |
(10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl) acetate |
InChI |
InChI=1S/C21H30O2/c1-14(22)23-16-8-12-21(3)15(13-16)6-7-17-18-5-4-10-20(18,2)11-9-19(17)21/h4,6,10,16-19H,5,7-9,11-13H2,1-3H3 |
InChI-Schlüssel |
SGEUQNHSMHUUKU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1CCC2(C3CCC4(C=CCC4C3CC=C2C1)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(1E)-1-phenylethylidene]acetohydrazide](/img/structure/B11991539.png)
![2-methyl-N-[2,2,2-trichloro-1-(2-nitrophenoxy)ethyl]propanamide](/img/structure/B11991541.png)
![2-(4-benzyl-1-piperazinyl)-N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11991542.png)
![9-Bromo-2-(4-fluorophenyl)-1'-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B11991545.png)
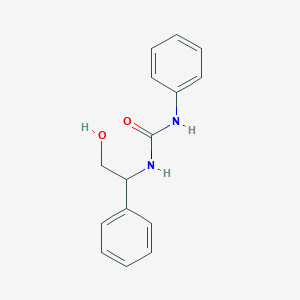
![6-chloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-2-[(tert-butoxycarbonyl)amino]propanoate](/img/structure/B11991562.png)
![3-(4-chlorophenyl)-N'-[(E)-(4-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11991566.png)
![2,4-Dichloro-6-[7,9-dichloro-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol](/img/structure/B11991569.png)
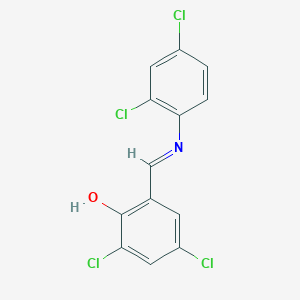
![2,2-dimethyl-N-(2,2,2-trichloro-1-{[(4-sulfamoylphenyl)carbamothioyl]amino}ethyl)propanamide](/img/structure/B11991582.png)
![N-{(2Z,4E)-1-[(4-methoxyphenyl)amino]-1-oxo-5-phenylpenta-2,4-dien-2-yl}benzamide](/img/structure/B11991585.png)

